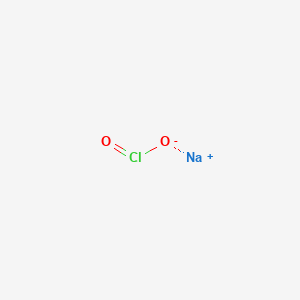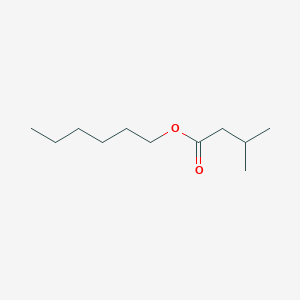
2-(2-Thiazolylazo)-p-cresol
Descripción general
Descripción
“2-(2-Thiazolylazo)-p-cresol” is a chemical compound with the molecular formula C17H17N3O2S . It is also known as TAR . The compound has a molecular weight of 327.4 g/mol .
Synthesis Analysis
The synthesis of “2-(2-Thiazolylazo)-p-cresol” involves the reaction of Zn (II), Cd(II) and Pb(II) ions with 1-(2-thiazolylazo)-2-naphthalenol (TAN) in a 1:2 metal-to-ligand ratio . The structure of the synthesized compound is determined by various techniques such as elemental analysis, thermal analysis (DTA/TGA), IR spectroscopy, molar conductivity, and magnetic measurements .
Molecular Structure Analysis
The ligand 4-(2-thiazolylazo)resorcinol in “2-(2-Thiazolylazo)-p-cresol” coordinates to metal II ions via azo and thiazolyl group nitrogens and one oxygen atom of resorcinol . The molecular structure of the compound is confirmed by IR, NMR: 1H, 13C, COSY, HSQC and SALDI-MS spectral data .
Chemical Reactions Analysis
The reaction between lead(II) and “2-(2-Thiazolylazo)-p-cresol” in the presence of TERGITOL NPX at an apparent pH 9.0–10.0 results in an intensely colored complex which is stable for at least 4 hours .
Physical And Chemical Properties Analysis
“2-(2-Thiazolylazo)-p-cresol” has a molecular weight of 327.4 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 3 and a topological polar surface area of 106 Ų .
Aplicaciones Científicas De Investigación
Analytical Chemistry and Metal Ion Detection
TAC serves as a powerful chelating agent for metal ions. Researchers have employed it in solid-phase extraction (SPE) methods to selectively preconcentrate and separate Cd (II), Pb (II), Zn (II), and Ni (II) ions from food samples. Multiwalled carbon nanotubes impregnated with TAC have been used effectively for this purpose . The method involves quantitative recovery of the analytes at pH 7.0, followed by elution with 3 mol L-1 acetic acid.
Synthesis of Thiazolylazo Reagents
TAC itself is a thiazolylazo reagent. Researchers have synthesized related compounds by modifying its structure. For instance, the synthesis of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol involved arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . These derivatives find applications in various analytical methods.
Deep Eutectic Solvent-Based Microextraction
TAC has been incorporated into a deep eutectic solvent (composed of α-benzoin oxime and iron (III) chloride dissolved in phenol) for the separation of Pb (II) from water and food samples. This microextraction technique offers an efficient way to concentrate and separate metal ions .
Safety and Hazards
The safety data sheet for “2-(2-Thiazolylazo)-p-cresol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Thiazolylazo)-p-cresol is the DNA of cancer cells, specifically those that are ERG-positive . The compound has been found to selectively inhibit the growth of ERG-positive cancer cell lines .
Mode of Action
2-(2-Thiazolylazo)-p-cresol interacts with its targets through a process known as intercalative binding . This involves the insertion of the compound between the base pairs of the DNA double helix, disrupting the normal functioning of the DNA and leading to changes in the cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to the disruption of essential cellular processes, such as dna replication and transcription . This can result in the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
It is known that the compound can be used for the preconcentration of certain metal ions, suggesting that it may have the ability to bind to these ions and facilitate their removal from the body .
Result of Action
The molecular and cellular effects of 2-(2-Thiazolylazo)-p-cresol’s action include the disruption of DNA function, inhibition of cancer cell growth, and induction of apoptosis in ERG-positive cancer cells . These effects can contribute to the compound’s potential anti-cancer activity.
Action Environment
The action of 2-(2-Thiazolylazo)-p-cresol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to its targets . Additionally, the presence of certain metal ions can influence the compound’s activity, as it has been found to interact with these ions .
Propiedades
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKINSTWYZJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310791 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thiazolylazo)-p-cresol | |
CAS RN |
1823-44-5 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TAC interact with metal ions?
A1: TAC acts as a chelating agent, forming stable complexes with various metal ions. This interaction is based on the donation of electron pairs from the nitrogen and oxygen atoms present in the TAC molecule to the vacant orbitals of the metal ion. This coordination complexation often results in a significant color change, enabling spectrophotometric detection and quantification of the metal ion. [, , , , , , ]
Q2: What are the downstream effects of TAC-metal ion complexation?
A2: The formation of TAC-metal ion complexes leads to:
- Colorimetric changes: A new absorption peak with a distinct color emerges, allowing for visual and spectrophotometric detection. [, , , , ]
- Altered electrochemical properties: The redox behavior of the complex differs from that of the free metal ion and TAC, enabling electrochemical detection methods. []
- Modified solubility: Depending on the metal ion and the medium, the complex might exhibit altered solubility, enabling techniques like cloud point extraction. [, , ]
Q3: What is the molecular formula and weight of TAC?
A3: The molecular formula of TAC is C10H9N3OS, and its molecular weight is 219.27 g/mol.
Q4: What spectroscopic data are available for characterizing TAC and its metal complexes?
A4: Several spectroscopic techniques are employed to characterize TAC and its complexes:
- UV-Vis Spectroscopy: Used to determine the maximum absorption wavelengths (λmax) of TAC and its metal complexes, which are essential for spectrophotometric determination. [, , , ]
- Infrared Spectroscopy (IR): Provides information about the functional groups present in TAC and the changes occurring upon complexation with metal ions. [, ]
Q5: Is TAC compatible with different materials used in analytical applications?
A5: TAC demonstrates compatibility with various materials used in analytical procedures:
- Solid supports: It can be immobilized on silica gel [], polyurethane foam [, ], and ion exchange resins [, , ], facilitating solid-phase extraction and preconcentration of metal ions.
- Surfactants: The use of surfactants like Triton X-100 can enhance the sensitivity and solubility of TAC-metal complexes, improving spectrophotometric analysis. [, ]
- Microfluidic platforms: TAC has been incorporated into polymer inclusion membranes within microfluidic paper-based analytical devices for optical copper detection. []
Q6: Does TAC exhibit any catalytic properties?
A6: While TAC is primarily known for its chelating abilities, research suggests that the adsorbed molybdenum(VI)-TAC complex exhibits catalytic activity in the presence of nitrate, enhancing the electrochemical signal for molybdenum detection. []
Q7: Have computational methods been applied to study TAC and its interactions?
A7: Yes, Time-Dependent Density Functional Theory (TDDFT) calculations have been employed to understand the electronic structure and properties of planar triazinium cations derived from TAC, providing insights into their photocytotoxicity and DNA interaction mechanisms. []
Q8: How do structural modifications of TAC affect its metal-binding properties?
A8: Research on structurally similar compounds, like 1-(2-pyridylazo)-2-naphthol (PAN), suggests that the thiazole moiety in TAC plays a crucial role in its metal binding affinity and selectivity compared to the pyridine ring in PAN. [] Further research focusing on specific structural modifications of TAC is needed to fully elucidate the structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)



![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

